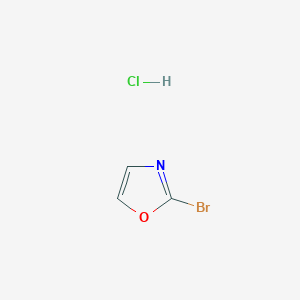

2-Bromo-1,3-oxazole hydrochloride

Beschreibung

Contextual Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic Synthesis

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. rsc.org This structural motif is not merely a synthetic curiosity but is a recurring feature in a vast array of biologically active natural products, particularly those of marine origin, and in numerous pharmaceutical agents. researchgate.net The oxazole ring is a component of compounds that exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. pharmaguideline.comtandfonline.com

The prevalence of the oxazole core in medicinally relevant molecules has established it as a "privileged scaffold" in drug discovery. researchgate.net Its unique electronic and steric properties allow it to engage in specific interactions with biological targets. rsc.org Consequently, the development of synthetic methodologies to construct and functionalize oxazole-containing molecules is a major focus in contemporary organic synthesis. researchgate.net

The Strategic Role of Halogenation, Specifically Bromination, in Oxazole Reactivity and Functionalization

Halogenation of the oxazole ring is a powerful strategy for introducing molecular diversity. nih.gov The carbon atoms of the oxazole ring exhibit different levels of reactivity, with the C2, C4, and C5 positions being the primary sites for functionalization. tandfonline.com Bromination, in particular, transforms the relatively inert C-H bonds of the oxazole into reactive C-Br bonds, which serve as versatile handles for further chemical manipulation. researchgate.netnih.gov

The bromine atom at the C2 position of 2-bromooxazole (B165757) is particularly significant as it is prone to nucleophilic substitution and is an excellent coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. pharmaguideline.comtandfonline.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgorgsyn.orglibretexts.orgyoutube.com This capability enables the "stitching" together of molecular fragments, providing a modular and efficient approach to the synthesis of complex, highly functionalized oxazole derivatives. chemrxiv.orgorganic-chemistry.org

The regioselective bromination of oxazoles can be controlled to target specific positions on the ring, providing access to a range of isomeric bromooxazoles. researchgate.netacs.org For instance, 2-bromooxazoles are key intermediates in the synthesis of various biologically active compounds and complex natural products. smolecule.comchemicalbook.comresearchgate.net The ability to selectively introduce a bromine atom and then replace it with a wide array of other functional groups underscores the strategic importance of bromooxazoles in modern organic synthesis.

Below is a table illustrating the utility of bromooxazoles in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

| Bromooxazole Substrate | Coupling Partner (Boronic Acid) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-5-(thiophen-2-yl)oxazole | Phenylboronic acid | Pd(dppf)Cl2 | 4-Phenyl-5-(thiophen-2-yl)oxazole | N/A | orgsyn.org |

| 2-Bromopyridine | Aryl boronic acids | Pd(OAc)2/K2CO3, Microwave | 2-Arylpyridines | N/A | researchgate.net |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Palladium catalyst | Alkenyl-substituted azaborines | Up to 90 | nih.gov |

Eigenschaften

IUPAC Name |

2-bromo-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMSHRSJNSBKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 2 Bromo 1,3 Oxazole and Its Derivatives

Foundational and Conventional Synthetic Pathways

The construction of the 2-bromo-1,3-oxazole scaffold can be approached through two main retrosynthetic disconnections: forming the oxazole (B20620) ring with the bromine atom already in place or introducing bromine onto a pre-formed oxazole ring.

Cyclization-Based Syntheses of the Oxazole Ring

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions dedicated to its synthesis. These methods often involve the condensation and subsequent cyclization of acyclic precursors.

Direct Cyclization of α-Haloketone and α-Haloester Precursors

A classical and widely utilized method for synthesizing oxazoles is the reaction between α-haloketones and amides, a reaction known as the Bredereck synthesis. ijpsonline.com This method can be adapted to produce 2-bromooxazoles by employing a bromo-substituted amide or a related precursor.

One common approach involves the cyclization of α-acylamino ketones. pharmaguideline.com For instance, the reaction of an α-haloketone with a primary amide can lead to the formation of a 2,4-disubstituted oxazole. ijpsonline.com Silver-mediated one-pot synthesis using α-haloketones and primary amides has been shown to be an efficient method for producing oxazoles in good to excellent yields. researchgate.net The reaction of 2-bromo-1-phenylethanone with urea (B33335) in the presence of a nonionic liquid like PEG 400 has also been reported to yield 2-amino-4-phenyloxazole at room temperature without a catalyst. eijppr.com

The following table summarizes representative examples of cyclization reactions involving α-haloketones.

| α-Haloketone | Amide/Urea | Catalyst/Solvent | Product | Yield (%) |

| 2-bromo-1-phenylethanone | Urea | PEG 400 | 2-Amino-4-phenyloxazole | Good |

| α-haloketones | Substituted arylamides | Silver triflate (AgOTF) / Ethyl acetate | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | - |

Data derived from various synthetic reports.

Dehydrative Cyclization of Acyclic Precursors

Another important strategy for oxazole synthesis is the dehydrative cyclization of acyclic precursors, such as β-hydroxy amides. acs.org This approach, often a modification of the Robinson-Gabriel synthesis, involves the cyclization of an α-acylamino ketone, which can be formed in situ. pharmaguideline.compitt.edu The dehydration step can be promoted by various reagents.

A mild and efficient method for the cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles, utilizes reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. acs.org Triflic acid (TfOH) has also been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, with water as the only byproduct. mdpi.comnih.gov This method demonstrates good functional group tolerance. mdpi.comnih.gov

The following table provides examples of dehydrative cyclization reactions.

| Acyclic Precursor | Dehydrating Agent/Catalyst | Product | Notes |

| β-hydroxy amides | DAST, Deoxo-Fluor | Oxazolines/Oxazoles | Mild and highly efficient one-pot protocol. acs.org |

| N-(2-hydroxyethyl)amides | Triflic acid (TfOH) | 2-Oxazolines | Generates water as the only byproduct. mdpi.comnih.gov |

Data derived from studies on dehydrative cyclization methods.

Regioselective Bromination of Pre-formed Oxazoles

The direct bromination of a pre-existing oxazole ring offers a more direct route to 2-bromooxazoles, provided that the regioselectivity of the halogenation can be controlled. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic attack, but the position of substitution (C2, C4, or C5) can be influenced by the reaction conditions and the substituents already present on the ring.

Targeted Lithiation-Bromination Strategies for C-2 Functionalization

A powerful strategy for achieving regioselective functionalization of heterocycles is through directed metalation, typically lithiation, followed by quenching with an electrophile. For oxazoles, lithiation at the C2 position is a common method to introduce a variety of substituents, including bromine.

The process involves treating the oxazole with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate a 2-lithiooxazole intermediate. This highly reactive species can then be trapped with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br2), to afford the desired 2-bromooxazole (B165757). orgsyn.org This method is particularly useful for the synthesis of 2-bromooxazole itself. researchgate.net

It's important to note that the regioselectivity of lithiation can be influenced by the solvent and the specific base used. For instance, in the case of 5-substituted oxazoles, the use of DMF as a solvent has been shown to be critical in favoring the formation of the C4-lithiated species over the C2-lithiated one, leading to 4-bromooxazoles after quenching with NBS. orgsyn.orgacs.orgacs.org This is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer, which is favored in polar aprotic solvents like DMF. orgsyn.org

The following table highlights examples of lithiation-bromination strategies.

| Oxazole Substrate | Lithiating Agent | Brominating Agent | Product | Regioselectivity |

| Oxazole | n-BuLi | Br2 | 2-Bromooxazole | C2 |

| 5-Substituted oxazoles | Lithium bis(trimethylsilyl)amide | NBS | 4-Bromooxazoles | C4 favored in DMF |

Data based on studies of regioselective functionalization.

Direct Bromination Protocols for Oxazole Scaffolds

Direct electrophilic bromination of the oxazole ring can also be achieved using various brominating agents. However, controlling the regioselectivity can be challenging. The outcome of the reaction is highly dependent on the substituents present on the oxazole ring and the reaction conditions.

For example, the electrophilic bromination of 2-(3,4-dimethoxyphenyl)-5-phenyloxazole with N-bromosuccinimide (NBS) in THF at room temperature resulted in a mixture of mono-, di-, and tri-brominated products. mdpi.com This demonstrates that without a directing group or specific reaction conditions, direct bromination can lead to a lack of selectivity.

In some cases, direct bromination can be a viable method. For instance, 2-(p-acetamidophenyl)-4-methyloxazole can be directly brominated to yield 2-(p-aminophenyl)-5-bromo-4-methyloxazole after deacetylation. researchgate.net

The following table summarizes examples of direct bromination protocols.

| Oxazole Substrate | Brominating Agent | Solvent | Product(s) |

| 2-(3,4-dimethoxyphenyl)-5-phenyloxazole | NBS | THF | Mixture of brominated oxazoles |

| 2-(p-acetamidophenyl)-4-methyloxazole | - | - | 2-(p-aminophenyl)-5-bromo-4-methyloxazole |

Data from reports on direct bromination of oxazoles.

Advanced and Catalytic Approaches in 2-Bromo-1,3-oxazole Synthesis

The synthesis of 2-bromo-1,3-oxazole and its derivatives benefits from advanced organic chemistry methodologies. These approaches, particularly those employing transition metal catalysis, offer efficient and regioselective routes to this important heterocyclic scaffold.

Multi-Step Synthesis from Functionalized Ketone Intermediates

The construction of the oxazole ring often begins with acyclic precursors that are elaborated and cyclized. A common and effective strategy involves the use of functionalized ketone intermediates, such as α-haloketones. For instance, the reaction of 2-bromo-1-arylethanones with benzylamines can be used to synthesize 1,3-oxazoles. researchgate.net Similarly, α-bromoketones can react with benzylamines under visible-light photocatalysis at room temperature to yield substituted oxazoles. organic-chemistry.org Another approach involves the reaction of α-haloketones with substituted urea derivatives to form the oxazole ring. eijppr.com These methods highlight the versatility of ketone-based starting materials in building the core oxazole structure, which can then be further functionalized.

A general pathway involves the condensation of an α-bromoketone with an amide or a related nitrogen-containing nucleophile to form an intermediate that subsequently cyclizes and dehydrates to furnish the oxazole ring. The "something from nothing" synthesis pattern, which involves creating functional groups from scratch, can be applied where a starting molecule lacks a reactive group. youtube.com For example, radical halogenation can introduce a bromine atom, which can then be used in subsequent steps to build the oxazole. youtube.com

Table 1: Synthesis of Oxazoles from Ketone Intermediates

| Starting Ketone | Reagent | Conditions | Product Type |

| 2-Bromo-1-arylethanone | Benzylamine | Varies | Substituted 1,3-oxazole |

| α-Bromoketone | Benzylamine | Visible-light photocatalysis, room temp. | Substituted oxazole |

| α-Haloketone | Substituted urea | Varies | Substituted oxazole |

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2-bromo-1,3-oxazole. These methods often proceed under mild conditions with high efficiency and selectivity, tolerating a wide range of functional groups.

Palladium catalysts are highly effective for forming the oxazole ring and for subsequent functionalization. nih.gov One notable palladium-catalyzed method involves the coupling of N-propargylamides with aryl iodides in the presence of Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu to produce 2,5-disubstituted oxazoles. organic-chemistry.org Another strategy involves a palladium-catalyzed coupling step followed by an in-situ cyclization. organic-chemistry.org

Furthermore, Pd(PPh₃)₄ has been shown to efficiently catalyze the direct arylation and alkenylation of oxazoles, demonstrating the power of palladium catalysis in modifying the oxazole core after its formation. organic-chemistry.org These reactions are regio- and stereospecific, accommodating a variety of functional groups. organic-chemistry.org The development of ligands such as P(t-Bu)₃ has been crucial in advancing these coupling reactions, enabling the use of a wide array of substrates under mild conditions. nih.gov

Table 2: Palladium-Catalyzed Oxazole Synthesis

| Substrates | Catalyst System | Key Features |

| N-propargylamides, Aryl iodides | Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu | Forms 2,5-disubstituted oxazoles |

| Oxazoles, Bromoalkenes | Pd(PPh₃)₄ | Regio- and stereospecific direct arylation/alkenylation |

Copper catalysis offers a cost-effective and efficient alternative for oxazole synthesis. Copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org These reactions tolerate aryl, vinyl, alkyl, and heteroaryl substituents, leading to good yields. organic-chemistry.org Another innovative method is a copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides, which proceeds with excellent regioselectivity under mild conditions. organic-chemistry.org

Copper catalysts, such as Cu(NO₃)₂·3H₂O in the presence of iodine, can be used to synthesize 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org Additionally, copper-catalyzed intramolecular cyclization of N-(2-bromoalk-2-en-1-yl) amides can yield 5-bromooxazoles. organic-chemistry.org Ligand-free copper-catalyzed cyclization methods have also been developed, for instance, in the synthesis of benzimidazoles from o-bromoarylamine and nitriles, which showcases the potential for environmentally friendly processes. nih.govrsc.org

Nickel catalysis provides another powerful tool for the synthesis and functionalization of oxazoles. Nickel catalysts are particularly effective in cross-coupling reactions, including those involving C-O bond activation. issuu.com For example, nickel-catalyzed cross-coupling of phenols and arylboronic acids has been achieved through in situ phenol (B47542) activation. researchgate.net While direct synthesis of 2-bromo-1,3-oxazole using nickel catalysis is less commonly reported, the functionalization of pre-formed oxazole rings is a key application.

Nickel catalysts are known to initiate carbon radical formation and engage radical intermediates in cross-coupling reactions. nih.gov This reactivity is valuable for creating complex molecules. For instance, nickel-catalyzed cross-coupling of chromene acetals with boronic acids demonstrates the utility of nickel in Csp³–O activation and Csp³–C bond formation. nih.gov These methodologies suggest potential routes for the late-stage functionalization of bromo-oxazole derivatives.

Gold catalysis has emerged as a powerful method for synthesizing oxazoles under mild conditions. researchgate.net Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cyclization reactions. One such method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen atom source, using a heterogeneous phosphine-gold(I) complex. organic-chemistry.org This reaction produces 2,5-disubstituted oxazoles in very good yields, and the catalyst can be recycled. organic-chemistry.org

Another approach is the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals through oxidative gold catalysis. researchgate.net This method provides a switch in selectivity compared to other methods that yield 2,4-disubstituted oxazoles. researchgate.net Research has also shown that a combination of gold and copper catalysis, along with photoredox catalysis, can be used to synthesize alkyl oxazoles from N-propargylamides and alkyl halides under blue light irradiation. organic-chemistry.org

Table 3: Gold-Catalyzed Oxazole Synthesis

| Substrates | Catalyst System | Product Type |

| Terminal alkynes, Nitriles, N-oxide | MCM-41-immobilized phosphine-gold(I) complex | 2,5-Disubstituted oxazoles |

| Carboxamides, Propynals | Gold catalyst | 2,5-Disubstituted oxazoles |

| N-propargylamides, Alkyl halides | XPhosAuNTf₂, Cu(TFA)₂, fac-Ir(ppy)₃ | Alkyl oxazoles |

Metal-Free Annulation and Oxidative Cyclization Protocols

The drive towards more sustainable and environmentally benign chemical processes has led to the development of numerous metal-free strategies for the synthesis of oxazoles. These methods often rely on the use of readily available reagents and mild reaction conditions, offering advantages in terms of cost, toxicity, and operational simplicity.

CO2/Photoredox-Cocatalyzed Tandem Oxidative Cyclization

A novel and sustainable approach for the synthesis of substituted oxazoles involves a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. researchgate.nettandfonline.comorganic-chemistry.orgnih.gov This method stands out for its avoidance of transition-metal catalysts and chemical oxidants, instead utilizing visible light, an organic photoredox catalyst, and carbon dioxide. researchgate.netorganic-chemistry.orgnih.gov

The reaction typically employs eosin (B541160) Y as a metal-free organic photocatalyst, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBN), and is conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) under a carbon dioxide atmosphere with blue LED irradiation. nih.govwikipedia.org The process is believed to proceed through a reductive quenching of the excited photocatalyst by the amine, initiating a radical cascade that culminates in the formation of the oxazole ring. organic-chemistry.org Control experiments have demonstrated that the reaction does not proceed in the absence of light, photocatalyst, or CO2. nih.gov

This methodology exhibits a broad substrate scope, tolerating a variety of functional groups on both the amine and α-bromo ketone starting materials, and has been successfully applied to the synthesis of a range of substituted oxazoles in moderate to good yields. nih.gov The scalability of this reaction has also been demonstrated, highlighting its potential for practical applications. organic-chemistry.org

Table 1: Selected Examples of CO2/Photoredox-Cocatalyzed Oxazole Synthesis

| Entry | α-Bromo Ketone | Amine | Product | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | Benzylamine | 2,5-Diphenyloxazole | 86 |

| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzylamine | 5-(4-Methoxyphenyl)-2-phenyloxazole | 75 |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Benzylamine | 5-(4-Chlorophenyl)-2-phenyloxazole | 81 |

| 4 | 2-Bromo-1-phenylethanone | (4-Methoxyphenyl)methanamine | 2-(4-Methoxyphenyl)-5-phenyloxazole | 78 |

Data sourced from various studies on CO2/photoredox-cocatalyzed oxazole synthesis.

Base-Promoted Intramolecular Cyclization Reactions

Base-promoted intramolecular cyclization represents another significant metal-free pathway to oxazole derivatives. These reactions typically involve the formation of a key carbon-oxygen bond through the action of a base, often under thermal conditions.

One such method involves the direct base-mediated intramolecular cyclization of o-haloanilides to afford benzoxazoles. semanticscholar.org In a typical procedure, the cyclization is effected by heating the substrate in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMSO. semanticscholar.org The mechanism is proposed to proceed via an initial formation of a benzyne (B1209423) intermediate, followed by nucleophilic addition of the amide oxygen. semanticscholar.org

Another example is the cesium carbonate (Cs2CO3)-mediated reaction of primary amides with 2,3-dibromopropene, which provides a single-step synthesis of 2-aryl-5-alkyl-substituted oxazoles. ijpsonline.com This transformation demonstrates the utility of a strong base in facilitating the annulation process.

Oxidative Cyclization of Enamides and Related Precursors

The oxidative cyclization of enamides is a versatile and widely employed strategy for the construction of the oxazole ring. While some protocols utilize metal catalysts, several effective metal-free variants have been developed. ijpsonline.comresearchgate.net

A prominent metal-free approach utilizes hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular oxidative cyclization of enamides. This method is characterized by its broad substrate scope and the absence of heavy metals, making it an environmentally attractive option. The reaction is typically carried out in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O) and proceeds through the formation of an iodo intermediate, which then undergoes cyclization and reductive elimination to yield the oxazole product. This methodology has been successfully used to synthesize a variety of functionalized oxazoles, including the non-steroidal anti-inflammatory drug (NSAID) oxaprozin.

Table 2: PIDA-Mediated Oxidative Cyclization of Enamides

| Entry | Enamide Substrate | Product | Yield (%) |

| 1 | N-(1-Phenylvinyl)benzamide | 2,5-Diphenyloxazole | 90 |

| 2 | N-(1-(4-Chlorophenyl)vinyl)benzamide | 2-Phenyl-5-(4-chlorophenyl)oxazole | 85 |

| 3 | N-(1-Phenylvinyl)acetamide | 2-Methyl-5-phenyloxazole | 78 |

| 4 | N-(1-(p-Tolyl)vinyl)benzamide | 2-Phenyl-5-(p-tolyl)oxazole | 88 |

Data synthesized from studies on PIDA-mediated oxazole synthesis.

Applications and Modifications of Named Reactions

Several classic named reactions have become cornerstones of oxazole synthesis. Continuous research has led to the development of numerous variants and improvements, expanding their scope and applicability in modern organic synthesis.

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comresearchgate.net The reaction proceeds via a [3+2] cycloaddition mechanism. researchgate.net The process is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes intramolecular cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring. ijpsonline.com

Over the years, numerous variants of the Van Leusen synthesis have been developed to improve its efficiency and expand its scope. One notable variation involves the use of an ionic liquid as the solvent, which can be recycled and reused multiple times without a significant loss in product yield. This modification offers a greener alternative to traditional volatile organic solvents. Another advancement is the development of a solid-phase version of the Van Leusen synthesis, utilizing a polystyrene-supported sulfonylmethyl isocyanide. This allows for easier purification of the oxazole products. researchgate.net Furthermore, the one-pot synthesis of 4,5-disubstituted oxazoles has been achieved by reacting TosMIC, aldehydes, and aliphatic halides in an ionic liquid, demonstrating the versatility of this reaction. researchgate.net

Bredereck Reaction and its Contemporary Improvements

The Bredereck reaction is a classical method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with amides. This reaction has been a reliable tool for the construction of this particular substitution pattern on the oxazole core.

A significant contemporary improvement to the Bredereck reaction involves the use of α-hydroxyketones as starting materials in place of α-haloketones. This modification enhances the efficiency and environmental profile of the synthesis by avoiding the use of halogenated substrates. The improved protocol offers a cleaner and more economical route to 2,4-disubstituted oxazoles. The reaction is believed to proceed through an initial condensation of the α-hydroxyketone with the amide, followed by cyclodehydration to form the oxazole ring.

Fischer Oxazole Synthesis in 2-Bromo-1,3-oxazole Context

The Fischer Oxazole Synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing oxazoles. wikipedia.orgijpsonline.com The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, often using dry ether as a solvent. wikipedia.orgcutm.ac.in This process is fundamentally a dehydration reaction that can proceed under mild conditions. wikipedia.org The general mechanism involves the acid-catalyzed reaction between the two principal reactants, which are usually aromatic and used in equimolar amounts. wikipedia.org

The key steps of the synthesis are:

Formation of an iminochloride intermediate from the reaction of the cyanohydrin with gaseous HCl. wikipedia.org

Nucleophilic attack of the intermediate's nitrogen on the aldehyde's carbonyl carbon. wikipedia.org

Subsequent SN2 attack and loss of a water molecule to form a chloro-oxazoline intermediate. wikipedia.org

Tautomerization and elimination of HCl to yield the aromatic oxazole ring. wikipedia.org

The resulting oxazole product often precipitates from the reaction mixture as a hydrochloride salt, which can then be converted to the free base if desired. wikipedia.org

While the Fischer oxazole synthesis is well-established for producing 2,5-disubstituted oxazoles, its direct application for the synthesis of 2-bromo-1,3-oxazole is not straightforwardly documented. wikipedia.orgcutm.ac.in A notable example of its use for a related compound is the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde. wikipedia.org However, this places the bromo-substituent on a phenyl ring attached to the oxazole, not directly on the oxazole ring at the 2-position.

Synthesizing 2-bromo-1,3-oxazole via the Fischer method would theoretically require specific precursors capable of introducing a bromine atom at the C2 position. This would likely involve a bromo-substituted cyanohydrin or an equivalent thereof, the feasibility and availability of which are critical considerations. Alternative methods, such as the direct bromination of a pre-formed oxazole ring, are often more practical for producing halogenated oxazoles like 2-bromo-1,3-oxazole. researchgate.netchemrxiv.org

Methodological Considerations and Process Optimization in Synthesis

The successful synthesis of 2-bromo-1,3-oxazole and its derivatives hinges on careful control over reaction conditions. Optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial for achieving high yields, purity, and enabling large-scale production.

Optimization of Reaction Parameters: Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are paramount in oxazole synthesis to manage reaction rates, selectivity, and the stability of intermediates.

Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway and yield. For instance, in palladium-catalyzed direct arylation of oxazoles, C-5 arylation is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org In other synthetic approaches, such as the cyclization of 2-bromo-1-phenylethanone with urea, solvents like toluene, alcohol, and acetone (B3395972) result in lower conversions compared to greener alternatives like PEG 400, which can facilitate the reaction at room temperature. eijppr.com For certain base-induced isomerizations, a polar aprotic solvent system is necessary to stabilize key carbanion intermediates. chemrxiv.org

Temperature Control: Temperature is a critical factor that must be carefully managed. In the synthesis of 2-phenylthio-5-bromo-1,3-oxazole derivatives, the initial deprotonation is conducted at -78 °C, followed by warming to 0 °C to facilitate a "halogen dance" isomerization, and finally cooling back to -78 °C before adding an electrophile. nih.gov This precise temperature profile is essential for controlling the formation of the desired kinetic and thermodynamic products. Similarly, the synthesis of 2-bromooxazole requires precise temperature control and slow, dropwise addition of reagents to achieve a quantitative yield. chemrxiv.org

The following table summarizes the impact of solvents in various oxazole syntheses:

| Reaction Type | Solvent System | Observation | Reference |

| Pd-catalyzed C-H Arylation | Polar vs. Nonpolar | C-5 arylation is favored in polar solvents; C-2 arylation is favored in nonpolar solvents. | organic-chemistry.org |

| Cyclization of α-haloketone with urea | PEG 400 vs. Toluene, Alcohol | PEG 400 provided higher yields at room temperature without an additional catalyst. | eijppr.com |

| Halogen Dance Isomerization | Polar Aprotic Solvents | Required to stabilize the oxazole carbanion open form. | chemrxiv.org |

| Synthesis of 2-Aryl-5-alkyl-oxazoles | Cesium Carbonate Mediated | Effective in a single-step reaction. | organic-chemistry.org |

Control of Reagent Stoichiometry and Functional Group Tolerance in Synthesis

Reagent Stoichiometry: The molar ratios of reactants are fundamental to maximizing product yield and minimizing byproducts. In the classic Fischer Oxazole Synthesis, the cyanohydrin and aldehyde are typically used in equimolar amounts. wikipedia.org In syntheses involving lithiation, such as the preparation of substituted 4-bromo-1,3-oxazoles, an excess of the base (e.g., 1.5 equivalents of LDA) is used to ensure complete deprotonation and subsequent isomerization. nih.gov The amount of the electrophilic reagent is also carefully controlled (e.g., 1.5 equivalents) to drive the reaction to completion. nih.gov

Functional Group Tolerance: The ability of a synthetic method to tolerate a wide range of functional groups is a key indicator of its utility and robustness. Modern oxazole syntheses often exhibit broad functional group tolerance. For example, a palladium-catalyzed method for the direct arylation and alkenylation of oxazoles is compatible with a variety of functional groups. organic-chemistry.org Similarly, a trifluoromethanesulfonic acid (TfOH) catalyzed coupling of α-diazoketones with amides demonstrates good functional group tolerance, leading to 2,4-disubstituted oxazoles in high yields. organic-chemistry.org This tolerance allows for the synthesis of complex, functionalized oxazole derivatives without the need for extensive protecting group strategies.

Scalability Assessments for Industrial and Large-Scale Production

The transition from a laboratory-scale synthesis to industrial production requires a method that is not only high-yielding but also safe, cost-effective, and practical on a large scale. One-step syntheses are particularly attractive for industrial applications due to their operational simplicity. For instance, a one-step method for preparing 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one using N-bromosuccinimide (NBS) instead of hazardous liquid bromine is noted for its ease of handling and high yield (up to 92%). google.com This process is considered easy to industrialize because it avoids the equipment damage associated with bromine, lowers production costs, and enhances the safety of the manufacturing process. google.com

The development of practical, multi-gram scale syntheses is a critical step towards industrial application. researchgate.net The ability to recycle components, such as the ionic liquids used in some van Leusen oxazole syntheses, further enhances the industrial viability by reducing waste and cost. ijpsonline.com Ultimately, scalability assessment focuses on the safety, environmental impact, cost of raw materials, and robustness of the synthetic protocol under large-scale conditions.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1,3 Oxazole

Halogen-Directed Reactivity: Substitution Reactions

The primary mode of reactivity for 2-bromo-1,3-oxazole involves the substitution of the bromine atom, which acts as an effective leaving group. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for 2-halooxazoles. The electron-withdrawing nature of the ring nitrogen and oxygen atoms sufficiently activates the C-2 position for attack by a wide range of nucleophiles. The general mechanism proceeds via a high-energy Meisenheimer-like intermediate, which then expels the bromide ion to restore aromaticity. For the hydrochloride salt, the positive charge on the protonated nitrogen atom further enhances the electrophilicity of the C-2 carbon, likely accelerating the rate of substitution compared to the free base.

2-Bromo-1,3-oxazole readily reacts with primary and secondary amines, as well as thiols, to yield 2-amino- and 2-thio-substituted oxazole (B20620) derivatives, respectively. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile, increasing its reactivity. In the case of using the hydrochloride salt of the oxazole, additional base would be required to neutralize the salt and deprotonate the nucleophile.

Studies on analogous heteroaryl halides, such as bromoimidazoles and bromothiazoles, confirm that substitution at the 2-position by sulfur and nitrogen nucleophiles is a common and efficient process. rsc.org For instance, the reaction of 1-protected 2,4,5-tribromoimidazole (B189480) with sodium thiolates results in the selective displacement of the 2-bromine atom. rsc.org Similarly, the SNAr reaction between various heteroaryl halides and thiols proceeds smoothly in polar aprotic solvents like DMAc with a base such as K2CO3.

Table 1: Illustrative Nucleophilic Substitution Reactions with Amines and Thiols

| Nucleophile | Product Structure | Product Class |

| Primary Amine (R-NH₂) | 2-Amino-1,3-oxazole | |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-1,3-oxazole | |

| Thiol (R-SH) | 2-(Alkylthio)-1,3-oxazole |

The C-2 bromine atom can also be displaced by other potent nucleophiles, including the azide (B81097) (N₃⁻) and thiocyanate (B1210189) (SCN⁻) ions. The synthesis of an organic azide from an organic halide via nucleophilic substitution with sodium azide is a well-established transformation. This reaction typically occurs in a polar solvent, where the azide ion attacks the electrophilic carbon, displacing the halide. The resulting 2-azido-1,3-oxazole is a versatile intermediate that can be used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to form a 2-aminooxazole. beilstein-journals.org

Reactions with thiocyanate salts, such as potassium thiocyanate (KSCN), are also anticipated. wikipedia.org Depending on the reaction conditions and the nature of the substrate, the thiocyanate ion can act as an ambident nucleophile, attacking with either the sulfur or the nitrogen atom. In reactions with related heterocyclic systems, the formation of both thiocyanate and isothiocyanate products has been observed. nih.gov For electron-deficient aromatic systems, sulfur-attack is common, leading to the formation of a 2-thiocyanato-1,3-oxazole. These reactions may be facilitated by catalysts or oxidizing agents to generate a more reactive thiocyanate radical species. nih.govresearchgate.net

Table 2: Illustrative Displacement Reactions with Azides and Thiocyanates

| Nucleophile Reagent | Product Structure | Product Class |

| Sodium Azide (NaN₃) | 2-Azido-1,3-oxazole | |

| Potassium Thiocyanate (KSCN) | 2-Thiocyanato-1,3-oxazole |

Nucleophilic Aromatic Substitution at the C-2 Bromine Atom

Ring System Transformations and Interconversions

Beyond simple substitution, the 1,3-oxazole ring itself can participate in transformations that alter its structure, either through oxidation, which can lead to ring-opening, or reduction, which modifies the ring's saturation.

The oxidation of the 1,3-oxazole ring is a complex process that can lead to a variety of products depending on the oxidant and reaction conditions. While the oxazole ring is relatively stable, strong oxidizing agents can induce ring cleavage. For example, reaction with singlet oxygen, often generated photochemically, can lead to a [4+2] cycloaddition across the C2-C5 diene system, forming an unstable endoperoxide that subsequently rearranges or fragments. This can result in the formation of triamides or other acyclic products. Ozonolysis is another powerful oxidative method that would likely cleave the C4=C5 double bond, leading to fragmentation of the heterocyclic ring. While specific studies on the oxidative transformation of 2-bromo-1,3-oxazole are not prevalent, these general pathways for oxazole oxidation represent plausible, albeit destructive, transformations.

Table 3: Plausible Oxidative Transformation Pathways

| Reagent/Condition | Intermediate/Product Type | Reaction Type |

| Singlet Oxygen (¹O₂) | Endoperoxide / Triamide | Cycloaddition / Ring Cleavage |

| Ozone (O₃) | Ozonide / Carbonyl Fragments | Ozonolysis / Ring Cleavage |

| Strong Oxidants (e.g., KMnO₄) | Ring-Opened Carboxylic Acids | Oxidative Cleavage |

The reduction of the 1,3-oxazole ring leads to the formation of 4,5-dihydrooxazoles, also known as oxazolines. Oxazoles are generally stable to many reducing agents, but the double bonds of the ring can be reduced under specific conditions, most commonly via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can saturate the C4=C5 double bond to afford the corresponding 2-bromo-4,5-dihydro-1,3-oxazole.

The resulting dihydrooxazole (oxazoline) derivatives are themselves a valuable class of compounds, known for their utility in asymmetric synthesis as chiral ligands and for their own distinct reactivity. The reduction process transforms the planar, aromatic oxazole into a non-planar, saturated heterocyclic system, opening up new avenues for stereoselective functionalization.

Table 4: Plausible Reductive Pathways to Dihydrooxazole Derivatives

| Reagent/Condition | Product Structure | Product Class |

| H₂ / Pd/C or PtO₂ | 2-Bromo-4,5-dihydro-1,3-oxazole | |

| Sodium Borohydride (NaBH₄) with catalyst | 2-Bromo-4,5-dihydro-1,3-oxazole |

Transition Metal-Catalyzed Cross-Coupling Chemistry

The synthetic utility of 2-bromo-1,3-oxazole is significantly enhanced by its participation in a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom at the C2 position serves as a versatile handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis for creating complex molecular architectures. Palladium-catalyzed reactions, in particular, are pivotal in the functionalization of the oxazole core. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions of Bromooxazoles

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides. researchgate.netlibretexts.orgnih.gov This reaction is highly valued in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents. nih.govsigmaaldrich.com For bromooxazoles, the Suzuki-Miyaura reaction provides a direct pathway to introduce aryl, heteroaryl, or vinyl substituents at the C2 position, a key step in the synthesis of many biologically active compounds and materials. researchgate.netyoutube.com

The general catalytic cycle involves three main steps: oxidative addition of the bromooxazole to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction of 2-bromooxazoles is compatible with a diverse array of organoboron reagents. Arylboronic acids are the most common coupling partners, allowing for the synthesis of 2-aryloxazoles. libretexts.orgyoutube.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system, which can range from anhydrous organic solvents to aqueous mixtures. researchgate.netnih.govyoutube.com

The choice of base and solvent can significantly impact the reaction's efficiency. nih.gov For instance, careful selection of the base is crucial for substrates that might be sensitive to basic conditions. nih.gov Beyond simple boronic acids, other organoboron species like boronic esters (e.g., pinacol (B44631) esters) and MIDA (N-methyliminodiacetic acid) boronates are also effective. MIDA boronates are particularly noteworthy for their stability, allowing for iterative cross-coupling strategies under mild conditions. sigmaaldrich.com They are bench-top stable solids that are unreactive in standard coupling conditions but can be deprotected under mild aqueous basic conditions to release the corresponding boronic acid for subsequent reaction. sigmaaldrich.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromooxazole (B165757) Derivatives

| Bromooxazole Substrate | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-4,5-diphenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2,4,5-Triphenyloxazole | High |

| 2-Bromo-4-methyloxazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 2-(4-Methoxyphenyl)-4-methyloxazole | Good |

| 2-Bromooxazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 2-(Thiophen-2-yl)oxazole | Moderate |

Note: This table is illustrative, based on typical Suzuki-Miyaura reaction parameters for similar substrates.

When multiple halogen atoms are present on the oxazole ring or on different parts of a larger molecule containing an oxazole, controlling the regioselectivity of the arylation becomes critical. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. libretexts.org This inherent reactivity difference can be exploited for selective functionalization. For example, in a dihalo-substituted compound containing both bromine and iodine, the Suzuki-Miyaura reaction can often be directed to the more reactive C-I bond by carefully controlling the reaction conditions, such as temperature. libretexts.org

In the context of oxazoles, regiocontrolled synthesis often begins with the selective introduction of the bromine atom itself. researchgate.net Direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source is a common strategy to produce specific bromooxazole isomers (e.g., 2-bromo, 4-bromo, or 5-bromo) exclusively. researchgate.net Once the desired bromooxazole is obtained, its subsequent cross-coupling reactions are highly regioselective, occurring specifically at the carbon-bromine bond. For dihalo-oxazoles, catalyst selection can play a role in determining which position reacts. researchgate.net

Palladium-Catalyzed C-H Activation and Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the pre-functionalization step (e.g., halogenation) required for traditional cross-coupling reactions. researchgate.net This approach offers significant advantages in terms of atom economy and reduced synthetic steps. rsc.org Palladium catalysis is at the forefront of C-H activation methodologies. rsc.orgnih.gov

For oxazole systems, palladium-catalyzed C-H activation can be used to directly introduce aryl or other groups onto the oxazole ring. rsc.org For instance, a method has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles, which proceeds through a palladium-catalyzed C-H activation/carbopalladation/annulation cascade. rsc.org While this example builds the oxazole ring itself, similar principles apply to the functionalization of a pre-formed oxazole. The reaction of (benzo)oxazoles with 1-aryltriazenes, catalyzed by palladium, results in arylated products via a C-H/C-N cleavage mechanism, demonstrating the feasibility of direct C-H functionalization on the azole core. researchgate.net

Alternative Cross-Coupling Methodologies (e.g., Negishi, Sonogashira, Heck)

Besides the Suzuki-Miyaura reaction, 2-bromooxazole is a competent substrate in several other palladium-catalyzed cross-coupling reactions. researchgate.net

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. libretexts.orgresearchgate.net Negishi couplings are known for their high efficiency and functional group tolerance. researchgate.netorganic-chemistry.org The use of organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, allows for the coupling of 2-bromooxazole with alkyl, aryl, and vinyl partners. nih.gov The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov

Sonogashira Coupling : The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. libretexts.orgwikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. jk-sci.comrsc.org This reaction allows for the direct introduction of an alkynyl functional group onto the C2 position of the oxazole ring, yielding 2-alkynyl-oxazoles. These products are valuable precursors for synthesizing more complex molecules. researchgate.net The reaction conditions are generally mild, tolerating a wide variety of functional groups. wikipedia.orgjk-sci.com

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org The reaction typically proceeds with trans selectivity. organic-chemistry.org 2-Bromooxazole can serve as the halide component, reacting with various alkenes in the presence of a palladium catalyst and a base to yield 2-vinyloxazole derivatives. rug.nl This method is a powerful tool for C-C bond formation and has been widely applied in the synthesis of fine chemicals. rug.nllibretexts.org

Table 2: Overview of Alternative Cross-Coupling Reactions for 2-Bromooxazoles

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Negishi | Organozinc Halide (R-ZnX) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., PCyp₃) | 2-Alkyl/Aryl/Vinyloxazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-Alkynyloxazole |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Vinyloxazole |

Copper-Mediated C-N Coupling Reactions with Bromooxazole Substrates

Copper-catalyzed reactions provide a complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. nih.gov Copper-mediated C-N coupling, often referred to as Buchwald-Hartwig or Ullmann-type coupling, is used to form bonds between an aryl halide and an amine or other nitrogen nucleophile. jlu.edu.cn

For 2-bromooxazole substrates, copper catalysis can facilitate the introduction of nitrogen-containing functional groups at the C2 position. These reactions typically involve a copper(I) or copper(II) catalyst, often in the presence of a ligand, and a base. nih.govjlu.edu.cn For example, copper-catalyzed coupling of aryl halides with imidazoles has been shown to produce N-aryl compounds in excellent yields. jlu.edu.cn Similar reactivity is expected for 2-bromooxazole with various nitrogen nucleophiles, such as primary and secondary amines, amides, and other N-heterocycles. The Chan-Evans-Lam (CEL) coupling, which uses copper catalysts to couple N-H or O-H functionalities with arylboronic acids, is another relevant transformation, although in that case, the oxazole would typically provide the N-H bond rather than the halide. nih.gov The use of oxazole-containing ligands has also been shown to be effective in copper-catalyzed cyanation reactions of aryl halides, highlighting the affinity between copper and the oxazole moiety. soran.edu.iq

Intrinsic Reactivity of the Oxazole Moiety

The reactivity of the 2-bromo-1,3-oxazole is dictated by the electronic properties of the oxazole ring and the influence of the bromine substituent. The oxazole ring itself is an electron-rich heterocycle, which generally predisposes it to electrophilic attack. However, the distribution of electrons is uneven due to the differing electronegativity of the oxygen and nitrogen atoms, leading to distinct reactive sites.

The oxazole ring is considered an electron-rich system, activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the ring's heteroatoms and the bromine substituent. The ring oxygen acts as an activating group through resonance, donating electron density to the ring, particularly at the C5 and, to a lesser extent, the C2 positions. Conversely, the more electronegative nitrogen atom exerts an inductive electron-withdrawing effect, deactivating the adjacent C2 and C4 positions.

In 2-bromo-1,3-oxazole, the C2 position is occupied. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, within the heterocyclic system, the inherent reactivity of the ring positions is paramount. The C5 position is the most electron-rich and sterically accessible site, making it the preferred target for electrophilic attack. The C4 position, being adjacent to the electronegative nitrogen, is significantly less nucleophilic.

Experimental work on related substituted aryloxazoles supports this reactivity pattern. For instance, the electrophilic aromatic bromination of a dimethoxy-substituted aryloxazole with N-bromosuccinimide (NBS) resulted in polybromination on the activated aryl ring, demonstrating the susceptibility of oxazole-containing systems to this type of reaction. mdpi.com For 2-bromo-1,3-oxazole itself, electrophilic substitution is predicted to occur selectively at the C5 position.

The electron distribution in the oxazole ring also creates electrophilic centers susceptible to nucleophilic attack. The C2 position is the most electrophilic carbon due to its location between the electron-withdrawing nitrogen and oxygen atoms, and this effect is further amplified by the attached bromine atom. researchgate.net This makes the C2 position a primary site for nucleophilic aromatic substitution, where the bromide ion can act as a leaving group.

Furthermore, the protons on the oxazole ring exhibit a degree of acidity and can be removed by strong bases. Studies on a related compound, 5-bromo-2-phenylthio-1,3-oxazole, have shown that treatment with lithium diisopropylamide (LDA) leads to kinetic deprotonation at the C4 position. nih.gov This C4-lithiated species can then undergo a "halogen dance" rearrangement to form the more thermodynamically stable 5-lithio-4-bromo isomer. nih.gov

The oxazole ring can undergo cleavage under certain nucleophilic conditions. While oxazoles are aromatic and more stable than their non-aromatic oxazoline (B21484) counterparts, strong nucleophiles can initiate ring-opening reactions. rsc.orgresearchgate.net These reactions often proceed by nucleophilic attack at an electrophilic carbon (typically C2 or C5), leading to the cleavage of a carbon-heteroatom bond. For example, the Cornforth rearrangement, a known reaction pathway for certain oxazoles, involves the generation of a C4-carbanion which leads to a ring-opened isonitrile enolate intermediate that subsequently re-closes to form an isomeric oxazole. nih.gov This process highlights the ring's potential to break and reform under specific mechanistic pathways.

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the complex reaction mechanisms of heterocyclic compounds like 2-bromo-1,3-oxazole. These theoretical approaches allow for the detailed examination of reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) has become a standard tool for investigating the molecular structures and reaction mechanisms of heterocyclic systems. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or cc-pVTZ, are frequently used to perform geometry optimizations of reactants, intermediates, transition states, and products. researchgate.netresearchgate.netresearchgate.net These calculations yield crucial information about the electronic energies and geometries of molecules involved in a reaction.

By mapping the potential energy surface, DFT can elucidate multi-step reaction pathways. For instance, in studying nucleophilic substitution or ring-opening reactions, DFT can model the approach of the nucleophile, the formation of any intermediates (such as a Meisenheimer complex), the structure of the transition state, and the departure of the leaving group. nih.govnih.gov This allows researchers to understand the feasibility of a proposed mechanism and compare it with experimental observations. nih.gov

A key application of DFT in studying 2-bromo-1,3-oxazole's reactivity is the prediction of regioselectivity in its reactions. chemrxiv.org By calculating the activation energies (the energy barrier of the transition state) for all possible reaction pathways, the most favorable outcome can be identified. researchgate.net The reaction is predicted to proceed via the pathway with the lowest-energy transition state. libretexts.org For example, in an electrophilic substitution reaction, DFT can be used to compare the energy barriers for an attack at the C4 versus the C5 position, confirming the preferred regiochemical outcome.

In addition to energy calculations, several DFT-derived reactivity descriptors can predict reactive sites. researchgate.net These include:

Frontier Molecular Orbitals (FMO): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively. uzhnu.edu.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Fukui Functions: These functions quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites in the molecule. researchgate.netuzhnu.edu.ua

The table below summarizes computational methods used to analyze the reactivity of azole compounds.

| Computational Method | Application | Purpose | Relevant Findings | References |

| DFT (B3LYP/6-31G) | Transition State Search | To locate the transition state structures for cycloaddition reactions. | The presence of a single imaginary frequency confirms a true transition state. | researchgate.net |

| DFT (GIAO) | NMR Chemical Shift Prediction | To determine the site of alkylation by comparing calculated vs. experimental NMR shifts. | Provides a reliable method for structural determination of regioisomers. | uzhnu.edu.ua |

| RegioSQM (Semi-empirical PM3) | Regioselectivity Prediction | To predict the site of electrophilic aromatic substitution on heteroaromatics. | Correctly predicts regiochemical outcomes in over 95% of literature cases by identifying the most nucleophilic center. | core.ac.uk |

| DFT (B3LYP/6–311++G(d,p)) | Aryne Distortion Analysis | To predict the regioselectivity of nucleophilic attack on a heteroaryne intermediate. | Nucleophilic attack occurs preferentially at the more linear (less distorted) carbon of the aryne triple bond. | nih.gov |

Computational methods are also employed to investigate the dynamics of chemical reactions. Using Transition State Theory (TST), rate constants can be estimated from the calculated activation free energies, providing quantitative predictions of reaction kinetics.

Mechanistic studies can further be refined through kinetic experiments and their theoretical modeling. For example, the determination of a reaction's quantum yield can help differentiate between a radical chain mechanism and other pathways, such as those involving energy transfer from a photocatalyst. acs.org A low quantum yield often rules out a chain process. acs.org

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, and it can be modeled computationally. The KIE involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A significant KIE indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. DFT calculations can accurately predict KIE values, offering strong evidence to support or refute a proposed transition state structure and providing deep insight into the reaction dynamics.

Diverse Synthetic Applications and Chemical Utility of 2 Bromo 1,3 Oxazole

Role as a Key Synthon in Complex Heterocyclic Synthesis

2-Bromo-1,3-oxazole hydrochloride is a pivotal synthon for the elaboration of more complex heterocyclic systems. The electron-deficient nature of the oxazole (B20620) ring, coupled with the labile carbon-bromine bond, facilitates a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

The utility of 2-bromo-1,3-oxazole as a strategic building block is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, enable the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of highly functionalized and complex heterocyclic architectures. While the hydrochloride salt requires the presence of a base to neutralize the acid and generate the reactive free base, it serves as a stable and convenient precursor for these transformations.

The Suzuki-Miyaura coupling, for instance, allows for the arylation or vinylation of the oxazole ring at the C2 position by reacting 2-bromo-1,3-oxazole with a variety of organoboron reagents. This methodology has been widely employed in the synthesis of biaryl and heteroaryl-substituted oxazoles, which are common motifs in many biologically active compounds. Similarly, the Stille coupling, which utilizes organotin reagents, and the Sonogashira coupling, which introduces alkyne moieties, further expand the synthetic possibilities, allowing for the creation of a diverse range of complex heterocyclic structures from the 2-bromo-1,3-oxazole core.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Vinyl-1,3-oxazoles |

| Stille | Organostannanes (Aryl, Vinyl, Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-1,3-oxazoles |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1,3-oxazoles |

Beyond cross-coupling reactions, this compound is amenable to a range of derivatization strategies that allow for the tailored functionalization of the oxazole ring. The bromine atom at the C2 position can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, in nucleophilic aromatic substitution reactions. This provides a direct route to 2-amino, 2-thio, and 2-alkoxyoxazole derivatives, respectively.

Furthermore, lithiation of the oxazole ring, followed by quenching with an electrophile, offers another powerful method for functionalization. While direct lithiation of the parent oxazole can be challenging, the presence of the bromine atom in 2-bromo-1,3-oxazole can direct lithiation to specific positions, enabling the introduction of a wide range of functional groups. These derivatization strategies, often used in combination, provide a versatile toolkit for the synthesis of a diverse library of oxazole-containing compounds with tailored properties and functionalities.

Contribution to Natural Product Synthesis

The oxazole moiety is a recurring structural feature in a multitude of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often relies on the use of pre-functionalized building blocks, and 2-bromo-1,3-oxazole has emerged as a key precursor in this regard.

The utility of 2-bromo-1,3-oxazole as a precursor in natural product synthesis is exemplified by its role in the construction of marine-derived alkaloids and polyketides. Many of these natural products contain intricate poly-oxazole or mixed oxazole-thiazole chains, and the iterative use of 2-bromo-1,3-oxazole in cross-coupling reactions provides an efficient strategy for their assembly. The ability to introduce various substituents onto the oxazole ring via the methods described in section 4.1.2 further enhances its value as a versatile building block for the synthesis of a wide range of natural product analogues.

The integration of 2-bromo-1,3-oxazole into the total synthesis of bioactive compounds has been instrumental in achieving the synthesis of several complex natural products. For example, in the synthesis of Diazonamide A, a potent antimitotic agent, a substituted 2-bromooxazole (B165757) derivative was utilized in a key macrocyclization step. Similarly, in the synthesis of the phorboxazoles, a family of highly cytotoxic marine macrolides, the oxazole rings were constructed using methodologies that could be adapted from a 2-bromooxazole precursor. These examples highlight the strategic importance of 2-bromo-1,3-oxazole in enabling the synthesis of complex and medicinally relevant natural products.

Utility in Medicinal and Agrochemistry-Oriented Synthetic Endeavors

The oxazole scaffold is a privileged structure in both medicinal and agrochemistry, with numerous approved drugs and agrochemicals containing this heterocyclic core. The synthetic versatility of this compound makes it an attractive starting material for the development of new therapeutic agents and crop protection agents.

In medicinal chemistry, the ability to rapidly generate a diverse library of oxazole derivatives from a common precursor is highly valuable in the drug discovery process. The use of 2-bromo-1,3-oxazole in high-throughput synthesis and parallel synthesis campaigns allows for the efficient exploration of structure-activity relationships. Oxazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-infective agents.

Similarly, in the field of agrochemistry, oxazole derivatives have been developed as herbicides, fungicides, and insecticides. The synthesis of these agrochemicals often involves the construction of a central oxazole core, for which 2-bromo-1,3-oxazole can serve as a key starting material. The ability to fine-tune the physicochemical properties of the final compound by introducing various substituents onto the oxazole ring is crucial for optimizing its efficacy and environmental profile.

Synthetic Intermediate for Pharmaceutically Relevant Scaffolds

The reactivity of 2-bromo-1,3-oxazole makes it a cornerstone for the synthesis of diverse pharmacologically active molecules. Its ability to participate in coupling reactions allows for the facile introduction of various substituents onto the oxazole core, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

One direct application involves its use in the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives. publish.csiro.auscbt.com These compounds have been identified as inhibitors of immune complex-induced inflammation, highlighting a potential therapeutic application for molecules derived from this bromo-oxazole precursor. mdpi.com

Furthermore, the bromo-oxazole framework is of significant interest for building more complex heterocyclic systems with potential anticancer properties. Research into novel 1,3-oxazole sulfonamides has identified compounds with potent tubulin polymerization inhibitory activity. mdpi.com The general synthetic strategy often involves the creation of a substituted oxazole ring, and the presence of a bromine atom, as in 2-bromo-1,3-oxazole, provides a key site for modification via cross-coupling reactions to attach the necessary sulfonyl chloride moiety or other pharmacophores. mdpi.comresearchgate.net This approach allows for the construction of a library of derivatives for biological screening. mdpi.com The development of such trisubstituted oxazoles often relies on modern synthetic methods like the Suzuki-Miyaura coupling, where a bromo-heterocycle is a critical starting material. researchgate.net

The oxazole moiety is a core component of many bioactive marine alkaloids, and synthetic access to these complex molecules often requires versatile building blocks like bromo-oxazoles. nih.gov These brominated intermediates are valuable for creating carbon-carbon and carbon-nitrogen bonds, essential steps in the total synthesis of natural products and their analogues for medicinal evaluation. rsc.org

| Compound Name | Compound Class | Relevance |

|---|---|---|

| 2-Bromo-1,3-oxazole | Heterocyclic Halide | Key synthetic intermediate and building block. scbt.com |

| 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives | Benzoxazole (B165842) Derivative | Inhibitors of immune complex-induced inflammation. mdpi.com |

| 1,3-Oxazole Sulfonamides | Sulfonamide Derivative | Anticancer agents acting as tubulin polymerization inhibitors. mdpi.com |

Pathways to Agrochemically Active Agents

The oxazole scaffold is not only prevalent in pharmaceuticals but also serves as a core structural element in a variety of modern agrochemicals, including insecticides, fungicides, and herbicides. ijpsonline.com Brominated oxazoles are considered valuable intermediates for the synthesis of these active agents, primarily due to their utility in cross-coupling reactions to build the complex structures required for high efficacy. mdpi.com

A prominent example of a commercial insecticide containing a related core is Oxazosulfyl , a benzoxazole derivative effective against major rice pests. chemicalbook.com Its synthesis involves the cyclization to form the benzoxazole ring, demonstrating a pathway where a pre-functionalized oxazole could be employed. chemicalbook.com The development of analogues of the broad-spectrum insecticide Pirate (chlorfenapyr) has also explored the use of a pyrrole-oxazole core. The synthesis of these analogues showcases how the oxazole moiety can be incorporated to modulate the lipophilicity and electronic properties of the molecule, which are critical for its insecticidal mode of action—the uncoupling of oxidative phosphorylation. publish.csiro.au

The acaricide and insecticide Etoxazole features a 1,3-oxazoline ring, a reduced form of oxazole. The synthesis and evaluation of numerous analogues have shown that the substituted diphenyl-oxazoline structure is crucial for its activity, and research in this area involves creating libraries of derivatives with different substitution patterns to optimize performance. rsc.org

Beyond insecticides, oxazole derivatives have demonstrated significant potential as herbicides and fungicides. ijpsonline.comnih.gov For instance, various 3-aminocarbonyl-2-oxazolidinethione derivatives (containing a modified oxazole ring) exhibit good herbicidal activity against common weeds. nih.gov Similarly, certain ethylsulfonamide derivatives have been developed that show potent fungicidal activity against pathogens like Botrytis cinerea. nih.gov While these examples may not start directly from 2-bromo-1,3-oxazole, their synthetic pathways illustrate the importance of the oxazole nucleus in achieving the desired biological activity in plant protection agents. The versatility of a building block like 2-bromo-1,3-oxazole allows for its potential incorporation into synthetic routes targeting these classes of agrochemicals.

| Compound Name | Compound Class | Agrochemical Activity |

|---|---|---|

| Oxazosulfyl | Benzoxazole Insecticide | Insecticidal against Hemiptera, Lepidoptera, and Coleoptera. chemicalbook.com |

| Pyrrole Oxazole Analogues | Pyrrole-Oxazole Insecticide | Analogues of the insecticide Pirate; act as uncouplers of oxidative phosphorylation. publish.csiro.au |

| Etoxazole Analogues | Oxazoline (B21484) Acaricide | Acaricidal and insecticidal. rsc.org |

| 3-Aminocarbonyl-2-oxazolidinethione derivatives | Oxazolidinethione Herbicide | Herbicidal against various grass and broadleaf weeds. nih.gov |

Green Chemistry Principles and Sustainable Practices in 2 Bromo 1,3 Oxazole Synthesis

Development of Environmentally Benign Synthetic Methodologies

A primary focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents, which are major contributors to chemical waste and environmental pollution. This has led to the exploration of alternative reaction media and energy sources.

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) for dissolving reactants and facilitating reactions. Eliminating these solvents reduces waste, cost, and safety hazards.

Research has demonstrated the feasibility of synthesizing substituted oxazoles under solvent-free or aqueous conditions. One notable approach involves the reaction of α-haloketones with amides. For instance, a catalyst-free and solvent-free synthesis of 2-amino-4-phenyloxazole has been achieved by reacting 2-bromo-1-phenylethanone with urea (B33335) using Polyethylene Glycol (PEG) 400 as a recyclable, non-ionic liquid medium. eijppr.com This method proceeds at room temperature with good yields, and the PEG 400 can be recovered and reused multiple times without a significant drop in activity. eijppr.com Another strategy involves the oxidative, copper-catalyzed, solvent-free annulation for synthesizing 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org Grinding techniques have also been employed; for example, 2-amino-4-substituted-1,3-selenazoles have been synthesized by grinding α-bromoketones and selenourea (B1239437) with a copper catalyst in a mortar at ambient temperature, a method that is environmentally safe and offers high yields and a convenient workup. nih.gov

Table 1: Comparison of Solvent Conditions in Oxazole (B20620) Synthesis

| Starting Materials | Solvent/Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-phenylethanone, Urea | PEG 400 (Solvent-free) | None | 2-Amino-4-phenyloxazole | Good | eijppr.com |

| α-bromoketones, Benzylamines | Dimethylformamide (DMF) | I₂/K₂CO₃ | 2,5-Diaryl oxazoles | - | rsc.org |

| α-bromoketone, Selenourea | Solid-phase grinding | CuPy₂Cl₂ | 2-amino-1,3-selenazoles | 87-96% | nih.gov |

Microwave and Ultrasonic-Assisted Synthetic Protocols

Alternative energy sources like microwave (MW) and ultrasound (US) irradiation are key tools in green synthesis. These techniques can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency, often under milder conditions than conventional heating.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce various oxazole derivatives. nih.gov For example, 2-amino-4-(p-substituted phenyl)-oxazoles were synthesized via microwave irradiation of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Another protocol describes a rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropyl alcohol, achieving high yields in as little as eight minutes. nih.govacs.org

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate reactions. nih.gov This method is noted for its short reaction times, high yields, and mild environmental conditions. ijpsonline.com The synthesis of thiazole (B1198619) derivatives, structurally related to oxazoles, has been accomplished by reacting 2-bromo-1-arylethan-1-ones using ultrasonic irradiation and a reusable chitosan-based biocatalyst. acs.orgacs.org This approach highlights the benefits of mild reaction conditions, rapid execution, and high yields. acs.org The use of ultrasound has been shown to be a clean, simple, and efficient method for various chemical transformations, often leading to purer products with minimized waste. researchgate.net

Table 2: Green Energy Sources in Oxazole Synthesis

| Method | Starting Materials | Conditions | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave | p-substituted 2-bromoacetophenone, Urea | DMF | - | Efficient synthesis | ijpsonline.com |

| Microwave | Aryl-aldehydes, TosMIC | Isopropyl alcohol, 65°C | 8 min | Rapid, high yield (96%) | nih.govacs.org |

| Ultrasound | 2-bromo-1-arylethan-1-ones, Thioamide | TCsSB catalyst | - | Mild conditions, high yield | acs.orgacs.org |

Design and Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with high selectivity and efficiency, thereby reducing byproducts. The focus is on developing catalysts that are reusable, non-toxic, and highly active.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are advantageous because they can be easily separated from the reaction mixture by simple filtration and reused. This minimizes waste and the cost associated with the catalyst.

In the context of oxazole synthesis, an MCM-41-immobilized phosphine-gold(I) complex has been used as a heterogeneous catalyst for the [2+2+1] annulation of terminal alkynes and nitriles to form 2,5-disubstituted oxazoles. organic-chemistry.org This catalyst was easily recovered and reused for at least eight cycles without a significant loss of activity. organic-chemistry.org Another innovative approach uses magnetic nanoparticles (Fe₃O₄ MNPs) as a catalyst support. researchgate.net These catalysts can be easily separated from the reaction medium using an external magnet, offering a practical solution for catalyst recovery and reuse in the synthesis of oxazoles and related heterocycles. ijpsonline.comresearchgate.net